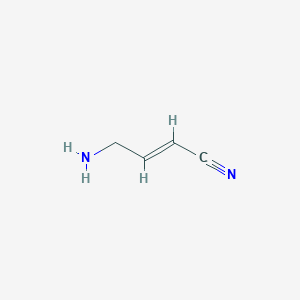

4-Aminobut-2-enenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2 |

|---|---|

Molecular Weight |

82.10 g/mol |

IUPAC Name |

(E)-4-aminobut-2-enenitrile |

InChI |

InChI=1S/C4H6N2/c5-3-1-2-4-6/h1-2H,3,5H2/b2-1+ |

InChI Key |

BYEOBIZRFGJPGG-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/C#N)N |

Canonical SMILES |

C(C=CC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Aminobut 2 Enenitrile

Catalytic Approaches in 4-Aminobut-2-enenitrile Synthesis

Organocatalytic and Biocatalytic Pathways

The synthesis of 4-aminobut-2-enenitrile and its structural isomers, such as β-enaminonitriles, has benefited significantly from the development of organocatalytic and biocatalytic methods. These approaches offer mild, selective, and often environmentally benign alternatives to traditional chemical synthesis.

Organocatalytic Routes: Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a cornerstone in asymmetric synthesis. For the preparation of aminonitriles, organocatalysts are primarily employed in Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions researchgate.netmdpi.com. While many examples focus on α-aminonitriles, the principles extend to the synthesis of β-enaminonitriles, which are tautomers of 4-aminobut-2-enenitrile. For instance, the condensation of nitriles to form β-enaminonitriles can be facilitated by organic bases nih.gov. Furthermore, organocatalytic processes have been developed to generate β-enaminyl radicals, which serve as single-electron donors for subsequent reactions, highlighting a modern approach to their synthesis rsc.org.

Biocatalytic Pathways: Biocatalysis leverages enzymes and whole-cell systems to perform chemical transformations with high specificity and under mild aqueous conditions, representing a key pillar of green chemistry rsc.org. Nitrile-hydrolyzing enzymes, such as nitrile hydratases and amidases, are particularly relevant. Research has demonstrated the enantioselective hydrolysis of various β-aminonitriles to their corresponding β-aminoamides using the nitrile hydratase activity of microorganisms like Rhodococcus rhodochrous csir.co.zatandfonline.com. This enzymatic resolution allows for the separation of racemic mixtures, providing enantiomerically enriched amides and recovering the unreacted nitrile, which can be crucial for pharmaceutical applications csir.co.za.

Another biocatalytic strategy involves the use of oxidases. For example, D-amino acid oxidase has been used for the synthesis of α-aminonitriles via the oxidative cyanation of primary amines, a process that generates an imine intermediate that is then trapped by a cyanide source researchgate.net. Such enzymatic methods offer high selectivity and operate under environmentally friendly conditions, making them attractive for industrial-scale production of chiral amino compounds rsc.orgnih.gov.

Stereocontrol in 4-Aminobut-2-enenitrile Synthesis

Controlling the three-dimensional arrangement of atoms is critical in chemical synthesis, particularly for producing bioactive molecules. For 4-aminobut-2-enenitrile and its analogs, this involves managing enantioselectivity, diastereoselectivity, regioselectivity, and the geometry of the double bond.

Enantioselective and Diastereoselective Access to Analogs

Achieving stereocontrol in the synthesis of aminonitriles and their derivatives is often accomplished through asymmetric catalysis or the use of chiral auxiliaries.

Biocatalytic Resolution : As mentioned previously, one of the most effective methods for achieving enantioselectivity is through the kinetic resolution of racemic aminonitriles using enzymes. The nitrile hydratase from Rhodococcus species can selectively hydrolyze one enantiomer of a β-aminonitrile, leaving the other enantiomer unreacted. This process can yield both the β-amino amide and the remaining β-aminonitrile with high enantiomeric excess csir.co.za.

Chiral Auxiliaries : A classic chemical approach involves the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In the context of the Strecker synthesis, an optically pure amine can be used to form a chiral imine, which then undergoes diastereoselective cyanation mdpi.comnih.gov. After the reaction, the auxiliary is removed, yielding an enantioenriched aminonitrile.

Asymmetric Catalysis : The development of chiral catalysts that can directly produce an enantiomerically enriched product from an achiral substrate is a major goal of modern synthesis. Organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been successfully used to catalyze the enantioselective addition of cyanide to imines in Strecker-type reactions, affording chiral α-aminonitriles with high enantiomeric excess researchgate.netrsc.org. The table below summarizes key findings in the enantioselective synthesis of aminonitrile analogs.

| Method | Catalyst/Enzyme System | Substrate Type | Product Type | Key Outcome |

| Biocatalytic Resolution | Rhodococcus rhodochrous (Nitrile Hydratase) | Racemic β-Aminonitriles | Enantioenriched β-Aminoamides & Nitriles | High enantiomeric excess (up to 85%) for amides. csir.co.za |

| Asymmetric Organocatalysis | Quinine-derived Chiral Base | α-Keto Esters | β-branched α-Amino Esters | High yields (50-96%) and enantioselectivity (87-95% ee). rsc.org |

| Chiral Auxiliary | Galactopyranosyl amine | Schiff Bases | Diastereomeric Aminonitriles | Solvent-controlled diastereoselectivity (75-90% dr). nih.gov |

Regioselective and Geometrical Isomer Control

Regioselectivity refers to the control over which region of a molecule a reaction occurs, while geometrical isomer control pertains to the orientation around a double bond (E/Z or cis/trans).

Regioselectivity : In syntheses involving 4-aminobut-2-enenitrile or its precursors, controlling the position of functional groups is paramount. For example, in the synthesis of substituted pyridines from β-enaminonitriles, the reaction conditions can dictate the final arrangement of substituents on the heterocyclic ring researchgate.net. Dual catalytic systems, such as photoredox/copper catalysis, have been developed for the highly regioselective carbocyanation of 2-azadienes to produce functionalized α-amino nitriles nih.gov.

Geometrical Isomer Control : The double bond in 4-aminobut-2-enenitrile can exist as either the E (trans) or Z (cis) isomer. The synthesis of β-enaminonitriles, which are tautomers, also requires control over the geometry of the enamine double bond. Studies have shown that reaction conditions, such as temperature, can influence the cis-trans configuration of the resulting β-enaminonitriles nih.gov. In some cases, highly stereoselective methods can yield exclusively the Z-β-enaminonitrile through a cascade reaction mechanism researchgate.net. This control is crucial as the geometry of the molecule can significantly impact its reactivity and biological properties.

Sustainable Synthesis Paradigms for 4-Aminobut-2-enenitrile Production

Modern chemical manufacturing places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of 4-aminobut-2-enenitrile and related compounds is increasingly incorporating these green chemistry principles.

Biocatalysis : As a prime example of sustainable synthesis, biocatalytic routes use renewable enzymes, operate in water at ambient temperature and pressure, and generate biodegradable waste, making them an environmentally benign choice rsc.org.

Microwave-Assisted Synthesis : The use of microwave irradiation is a well-established green technique that can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. This method has been successfully applied to the synthesis of β-enaminonitriles and their subsequent conversion into complex heterocyclic systems, often under catalyst-free conditions eurjchem.comfrontiersin.orgmdpi.comresearchgate.net.

Alternative Media and Conditions : Moving away from volatile organic solvents is a key goal of green chemistry. Syntheses have been developed in more environmentally friendly media such as ionic liquids or polyethylene (B3416737) glycol (PEG) nih.govorientjchem.org. Furthermore, solvent-free, catalyst-free reactions represent an ideal in sustainable chemistry, and such methods have been reported for the synthesis of α-aminonitriles organic-chemistry.org.

Multicomponent Reactions (MCRs) : One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly desirable. These reactions are inherently atom-economical and reduce the need for intermediate purification steps, thus saving time, energy, and materials. The use of 3-aminobut-2-enenitrile as a key component in four-component reactions to build complex molecular scaffolds exemplifies this sustainable approach orientjchem.orgscispace.com.

The table below highlights various sustainable approaches relevant to aminonitrile synthesis.

| Sustainable Paradigm | Specific Method | Advantages |

| Green Catalysis | Biocatalysis (e.g., using Rhodococcus sp.) | Mild conditions, aqueous media, high selectivity, biodegradable. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times, often higher yields, catalyst-free options. mdpi.comscispace.com |

| Benign Solvents/Conditions | Use of ionic liquids; Solvent-free reactions | Reduced pollution, lower toxicity, simplified workup. orientjchem.orgorganic-chemistry.org |

| Atom Economy | One-pot, multicomponent reactions (e.g., Hantzsch-like) | High efficiency, reduced waste, fewer purification steps. orientjchem.orgscispace.com |

Chemical Reactivity and Mechanistic Pathways of 4 Aminobut 2 Enenitrile

Transformations Involving the Nitrile Moiety of 4-Aminobut-2-enenitrile

The nitrile group is a valuable functional group in synthesis due to its ability to undergo a variety of transformations. researchgate.net Its linear geometry and strong triple bond, composed of one sigma and two pi bonds, make it susceptible to attack by both nucleophiles and electrophiles, as well as participation in reduction, oxidation, and cyclization reactions.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This initial addition breaks one of the pi bonds, leading to an intermediate imine anion, which can then be protonated or undergo further reaction.

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents readily add to the nitrile carbon. nih.gov The resulting imine salt can be hydrolyzed with aqueous acid to yield a ketone. This provides a synthetic route to convert the nitrile functionality into a carbonyl group. The choice of the alkylating agent can be crucial in determining the reaction's outcome. nih.gov

Hydrolysis of the nitrile group can occur under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, eventually leading to a carboxylate salt and ammonia.

Table 1: Nucleophilic Additions to the Nitrile Group

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Imine salt | Ketone |

| Organolithium Addition | 1. R-Li, 2. H₃O⁺ | Imine salt | Ketone |

| Acid Hydrolysis | H₃O⁺, Δ | Amide | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | Amide | Carboxylic Acid |

The nitrile group can be fully reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. In the case of 4-Aminobut-2-enenitrile, this reaction would yield a diamine, pent-3-ene-1,4-diamine. Care must be taken during catalytic hydrogenation to avoid the simultaneous reduction of the alkene double bond, although selective conditions can often be found.

While the oxidation of nitriles is less common, certain oxidative conversions are possible. For instance, the conversion of primary amines to nitriles is a known oxidative process, often employing reagents like trichloroisocyanuric acid with catalytic TEMPO. organic-chemistry.org The reverse, direct oxidation of the nitrile group itself in a molecule like 4-Aminobut-2-enenitrile, is not a standard transformation.

The nitrile group is an excellent participant in cyclization reactions, acting as an electrophile or a precursor to functionalities that can cyclize. The activation energy for the cyclization of nitrile groups is reported to be in the range of 100-150 kJ/mol. researchgate.net

In derivatives of 4-Aminobut-2-enenitrile, the nitrile group can readily participate in intramolecular cyclizations. For example, the cyclization of N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile has been demonstrated using zerovalent nickel complexes. rsc.org This type of reaction highlights how the nitrile and amino groups can be leveraged to construct new ring systems.

Furthermore, tandem reactions like the Michael addition followed by an intramolecular amino-nitrile cyclization are efficient methods for building complex heterocyclic structures. nih.gov In such a sequence, a nucleophile first adds to the alkene (a Michael addition), and then the newly positioned nucleophilic center or the existing amine can attack the nitrile carbon to form a ring. nih.gov Nitriles are also key synthons in the construction of nitrogen-containing heterocycles through cycloaddition reactions with 1,3-dipoles. mdpi.com

Reactivity of the Alkene Double Bond in 4-Aminobut-2-enenitrile

The carbon-carbon double bond in 4-Aminobut-2-enenitrile is an electron-rich region due to the presence of the pi bond, making it susceptible to attack by electrophiles. chemrevise.orglibretexts.org Most reactions of alkenes are addition reactions, where the pi bond is broken and two new sigma bonds are formed. pearson.comlibretexts.org The presence of the electron-withdrawing nitrile group can influence the reactivity and regioselectivity of these additions.

Electrophilic Addition: This is the most common reaction type for alkenes. chemrevise.orgmsu.edu An electrophile attacks the electron-rich double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile. pearson.comlibretexts.org

Addition of Hydrogen Halides (HX): When an unsymmetrical alkene reacts with HX, the addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.org For 4-Aminobut-2-enenitrile, protonation would likely occur at the C3 position, generating a carbocation at C2, which is stabilized by the adjacent nitrogen atom. The halide ion would then attack this carbocation.

Halogenation (X₂): The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion, resulting in anti-addition. msu.edumsu.edu

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol, again following Markovnikov's rule. msu.edu

Nucleophilic Addition (Michael Addition): The nitrile group is electron-withdrawing, which polarizes the C=C bond, making the C3 carbon atom electrophilic and susceptible to nucleophilic attack. This is known as a conjugate or Michael addition. This pathway is particularly relevant for constructing more complex molecules, as seen in tandem Michael addition/cyclization sequences. nih.gov

Table 2: Addition Reactions to the Alkene Double Bond

| Reaction Type | Reagent(s) | Intermediate | Regioselectivity | Stereochemistry |

|---|---|---|---|---|

| Hydrohalogenation | HBr, HCl | Carbocation | Markovnikov | Racemic mixture |

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | N/A | anti-addition |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Carbocation | Markovnikov | Racemic mixture |

| Michael Addition | Nu⁻ (e.g., R₂CuLi, malonates) | Enolate | Addition at C3 | Varies |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not significantly affected by solvent changes or catalytic reagents. msu.edu

Cycloaddition Reactions: These reactions involve two independent pi-electron systems bonding to form a new ring. libretexts.org

Diels-Alder Reaction: The alkene in 4-Aminobut-2-enenitrile can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The electron-withdrawing nitrile group activates the double bond for this purpose, making the reaction more facile. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.

Other Cycloadditions: Depending on the reaction partner, other cycloadditions like [2+2] or [4+3] cycloadditions are also mechanistically possible, often under photochemical or metal-catalyzed conditions. rsc.org

Electrocyclic Reactions: These are intramolecular pericyclic reactions that result in the formation of a ring with one more sigma bond and one fewer pi bond. While less common for a simple aminobutenenitrile, derivatives could be designed to undergo such ring-closing reactions under thermal or photochemical conditions.

Sigmatropic Rearrangements: These are concerted reactions where a sigma bond migrates across a pi system. The Cope and Claisen rearrangements are classic examples, though they would require specific substitution patterns not present in the parent 4-Aminobut-2-enenitrile.

Polymerization Mechanisms Initiated by the Unsaturated System

There is currently no available scientific literature detailing the polymerization mechanisms of 4-aminobut-2-enenitrile initiated by its unsaturated system. While polymers of related vinyl amines are known, specific studies on the polymerization of this particular molecule have not been reported.

Reactions of the Amino Group in 4-Aminobut-2-enenitrile

The amino group of 4-aminobut-2-enenitrile is a key site for reactivity, allowing for a variety of transformations that modify the molecule's structure and properties.

The primary amino group of 4-aminobut-2-enenitrile can be readily functionalized. Research has demonstrated its derivatization through N-acetylation and N-arylation to form compounds such as N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile. This type of derivatization is crucial for creating more complex molecules that can undergo further specific transformations.

Another documented functionalization involves the attachment of a phenylsulfonyl group to the nitrogen atom. This results in derivatives like 3-phenylsulfonyl-4-aminobut-2-enenitrile, where the electronic properties of the amino group and the adjacent double bond are significantly altered by the strongly electron-withdrawing sulfonyl group. This particular derivative has been explored as a biselectrophilic "warhead" in biochemical probes designed to mimic tetrahedral intermediates in enzymatic reactions.

The derivatized forms of 4-aminobut-2-enenitrile are known to participate in significant cyclization reactions. A key documented example is the intramolecular cyclization of N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile catalyzed by zerovalent nickel complexes. This reaction demonstrates the ability of the aminobut-2-enenitrile backbone to serve as a scaffold for constructing heterocyclic systems.

The process is carried out using a zerovalent nickel complex, which can be prepared from bis(acetylacetonate)nickel(II) reduced by triethylaluminium, in the presence of ligands such as pyridine (B92270) or triphenylphosphine. This catalytic system facilitates the formation of new carbon-carbon bonds, leading to cyclized products.

Table 1: Nickel-Catalyzed Cyclization of a 4-Aminobut-2-enenitrile Derivative

| Reactant | Catalyst System | Product Type |

|---|

This interactive table summarizes the components of the key cyclization reaction.

Interplay of Multiple Functional Groups in Complex Transformations of 4-Aminobut-2-enenitrile

The reactivity of 4-aminobut-2-enenitrile derivatives highlights the cooperative interplay between its functional groups. In the nickel-catalyzed cyclization of N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile, the reaction pathway involves the carbon-carbon double bond of the butenenitrile chain and the ortho-chloro substituent on the N-phenyl group. The nickel catalyst orchestrates a complex transformation where the derivatized amino group holds the reactive components in proximity, enabling the formation of an oxindole (B195798) ring system. The conformational analysis of the N-3-cyano-prop-2-enyl chain is crucial for understanding the stereochemical outcomes of such reactions.

Similarly, in 3-phenylsulfonyl-4-aminobut-2-enenitrile, the phenylsulfonyl group activates the double bond for nucleophilic attack, while the amino group plays a critical role in the molecule's function as a chemical probe designed to react with specific biological targets.

Solvent Effects and Reaction Medium Influence on 4-Aminobut-2-enenitrile Reactivity

There are no specific studies in the available literature that detail the effects of different solvents or reaction media on the reactivity of 4-aminobut-2-enenitrile or its derivatives. While general principles of solvent effects on related reaction types, such as nickel-catalyzed cyclizations, are established, their specific impact on the reactivity of this compound has not been documented.

Computational and Theoretical Studies on 4 Aminobut 2 Enenitrile

Quantum Chemical Characterization of Electronic Structure in 4-Aminobut-2-enenitrile

Quantum chemical calculations are fundamental in elucidating the electronic landscape of 4-aminobut-2-enenitrile. By modeling the molecule's orbitals and electron distribution, it is possible to predict its chemical behavior and reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 4-aminobut-2-enenitrile, the FMO analysis reveals a molecule with distinct nucleophilic and electrophilic centers. The amino group (-NH₂) and the π-system of the double bond contribute significantly to the HOMO, making these sites prone to attack by electrophiles. Conversely, the nitrile group (-C≡N) is strongly electron-withdrawing, lowering the energy of the LUMO and making the carbon atom of the nitrile group and the β-carbon of the double bond susceptible to nucleophilic attack. FMO analysis can be used to predict reactivity in reactions like cycloadditions. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Characteristics of 4-Aminobut-2-enenitrile

| Orbital | Key Contributing Groups | Predicted Reactivity |

| HOMO | Amino Group (-NH₂), C=C Pi Bond | Nucleophilic; site for electrophilic attack |

| LUMO | Nitrile Group (-C≡N), C=C Pi* Bond | Electrophilic; site for nucleophilic attack |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

The distribution of electron density within 4-aminobut-2-enenitrile is highly polarized due to its combination of functional groups. The amino group acts as an electron-donating group, increasing the electron density at the nitrogen atom and the adjacent carbon of the double bond. In contrast, the nitrile group is a strong electron-withdrawing group, which significantly reduces the electron density around it.

This uneven distribution creates a molecule with multiple reactive sites. made-in-china.com Computational methods like Density Functional Theory (DFT) can map this electron density and calculate various reactivity descriptors. researchgate.netresearchgate.net These descriptors quantify the local reactivity of different atoms in the molecule.

Table 2: Predicted Reactivity Descriptors for 4-Aminobut-2-enenitrile

| Atomic Site | Functional Group | Predicted Reactivity | Nature |

| Nitrogen Atom | Amino (-NH₂) | High | Nucleophilic / Basic |

| α-Carbon | Adjacent to -NH₂ | High | Nucleophilic |

| β-Carbon | Part of C=C bond | Moderate | Electrophilic |

| Nitrile Carbon | Nitrile (-C≡N) | High | Electrophilic |

Conformational Landscape and Tautomeric Equilibria of 4-Aminobut-2-enenitrile

The flexibility and potential for isomerization in 4-aminobut-2-enenitrile are key aspects of its chemistry, influencing which reaction pathways are favored under different conditions.

4-Aminobut-2-enenitrile can exist as different rotational isomers (conformers) due to the rotation around its single bonds. The primary rotations to consider are around the C-C single bond and the C-N bond. Studies on derivatives such as N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile have shown that hindered rotation can lead to stable, distinct conformers. rsc.orgresearchgate.net For the parent molecule, rotation around the C2-C3 bond can be significant, while the partial double bond character of the C2-N bond (due to resonance with the amino group) can create a notable energy barrier to rotation. Computational modeling can determine the relative energies of these conformers and the transition state barriers between them, revealing the most stable conformations at a given temperature.

Tautomerism is a crucial phenomenon for 4-aminobut-2-enenitrile, which can exist in an equilibrium between different structural isomers. The most significant equilibrium is the enamine-imine tautomerism.

Enamine form: 4-Aminobut-2-enenitrile (the nominal structure)

Imine form: 4-Iminobutanenitrile

Studies on the related isomer, 3-aminobut-2-enenitrile, show that it exists predominantly as the enamine tautomer. nih.gov This form is generally less susceptible to certain types of nucleophilic attack. However, the tautomeric equilibrium can be influenced by factors such as solvent, pH, and temperature. google.com For instance, protonation of the imine form under acidic conditions can make the imine carbon more electrophilic and thus more reactive toward nucleophiles. nih.gov Computational studies can predict the relative stability of these tautomers in different environments (gas phase vs. solvent) to understand which form is likely to be reactive under specific experimental conditions. nih.gov

Table 3: Potential Tautomeric Forms of 4-Aminobut-2-enenitrile

| Tautomer Name | Structural Feature | Relative Stability |

| Enamine | C=C-NH₂ | Generally more stable; predominant form nih.gov |

| Imine | C-C=NH | Generally less stable; can become reactive upon protonation |

Mechanistic Elucidation of Reactions Involving 4-Aminobut-2-enenitrile

Theoretical studies are invaluable for understanding the step-by-step mechanisms of reactions involving 4-aminobut-2-enenitrile. Its bifunctional nature, possessing both nucleophilic (amino) and electrophilic (nitrile) centers, allows it to participate in a wide variety of complex transformations.

For example, the mechanism for the synthesis of morphan derivatives using (E)-3-aminobut-2-enenitrile has been computationally investigated. acs.org The proposed cascade reaction begins with an aza-Michael addition of the amino group to a quinone monoketal. This is followed by an intramolecular 1,2-addition where the α-carbon of the enamine attacks a carbonyl group, leading to the formation of the bridged morphan skeleton. acs.org

In another example, the multi-component reaction to form polysubstituted benzo[h]quinolines involves (E)-3-aminobut-2-enenitrile reacting with an aryl aldehyde and 2-hydroxynaphthalene-1,4-dione. rsc.org The proposed mechanism includes a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and finally dehydration to yield the final product. rsc.org

Furthermore, mechanistic studies have shown that 3-aminobut-2-enenitrile can be formed in situ from the dimerization of acetonitrile (B52724) and subsequently act as a nucleophile in further reactions. researchgate.net Derivatives like 3-phenylsulfonyl-4-aminobut-2-enenitrile have been developed as probes to study complex biochemical pathways, where their specific reactivity and the mechanism of interaction with biological targets like cysteine residues are of primary interest. nih.govnih.gov These studies highlight the molecule's versatility as a building block in organic synthesis, driven by its predictable, yet complex, electronic and structural properties.

Transition State Determination and Reaction Pathways

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms involving 4-aminobut-2-enenitrile. A notable area of study is its use as a foundational structure for creating transition state analogues.

Derivatives of 4-aminobut-2-enenitrile, such as 3-[phenylsulfonyl]-4-aminobut-2-enenitrile (PSAN), have been designed as biselectrophilic probes to investigate transthiolation reactions within the ubiquitin pathway. nih.govacs.org These probes are engineered to mimic the tetrahedral intermediates that form during these enzymatic processes. nih.gov Computational models help in designing these mimics to ensure they have the precise atomic spacing of the native tetrahedral intermediate, thereby allowing for the capture and structural analysis of transient enzyme-substrate complexes like E1–Ub(T)–E2 and E2–Ub(T)–E3HECT. nih.govacs.org The stability and slow reversion of these captured intermediates under specific pH and temperature conditions further validate their role as effective analogues of the labile native structures. nih.gov

Furthermore, 4-aminobut-2-enenitrile is a key building block in the synthesis of various heterocyclic systems. It participates in condensation reactions with aldehydes and ketones to form substituted dihydropyridines. rsc.orgrsc.org Theoretical studies can map the energy landscapes of these multi-step reactions, identifying the transition states and intermediates, and explaining the regioselectivity observed in products. For instance, in the Hantzsch-type synthesis of dihydropyridines, computational analysis can clarify the sequence of condensation, cyclization, and oxidation steps. rsc.org Similarly, its reaction with hydrazonoyl halides to form substituted pyrazoles involves pathways that can be computationally modeled to understand the cyclization mechanism and the factors governing its efficiency. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The reactivity of 4-aminobut-2-enenitrile is governed by both kinetic and thermodynamic factors, which can be quantitatively assessed using computational methods. These studies help predict the feasibility of a reaction and the distribution of products under various conditions.

The thermodynamic stability of the enamine tautomer of 4-aminobut-2-enenitrile is a critical factor in its reactivity. Computational calculations can quantify the energy difference between its tautomeric forms, confirming that the enamine structure is predominant and less susceptible to certain nucleophilic attacks compared to its imine counterpart. nih.gov

In the context of its synthetic applications, the reaction conditions reported in the literature provide indirect evidence of the kinetic and thermodynamic profiles. For example, the synthesis of dihydropyridine (B1217469) derivatives often requires reflux in acetic acid, indicating a significant activation energy barrier for the cyclization process. rsc.org

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Dihydropyridine Synthesis | Tris(aldehyde) | Acetic Acid, Reflux | Tris(dihydropyridine) rsc.org |

| Pyrazole Synthesis | Arylhydrazine | - | 5-amino-pyrazole nih.gov |

| Michael Addition | Quinone Monoketals | Acetone | Morphan Derivatives acs.org |

| Pyrrole Synthesis | Diethyl aminomalonate | Sodium Ethoxide, 55-60°C | Substituted Pyrrole nih.gov |

This table illustrates various reaction conditions for 4-aminobut-2-enenitrile, reflecting the kinetic requirements for different synthetic transformations.

Prediction and Interpretation of Spectroscopic Signatures of 4-Aminobut-2-enenitrile

Computational spectroscopy is an indispensable tool for predicting and interpreting the spectral data of 4-aminobut-2-enenitrile, correlating its structural features with its spectroscopic signatures.

Vibrational Mode Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its bond vibrations. Computational frequency analysis, typically using Density Functional Theory (DFT), can predict these vibrational modes with high accuracy. For 4-aminobut-2-enenitrile, key predicted vibrations include the nitrile (C≡N) stretch, N-H stretching and bending modes of the amino group, and the C=C stretch of the alkene backbone.

Experimental data for related compounds corroborate these predictions. The nitrile group consistently shows a sharp, characteristic absorption peak around 2200 cm⁻¹. smolecule.com The amino group contributes N-H stretching vibrations near 3300 cm⁻¹, while the C=C double bond and other fingerprint region vibrations appear at lower wavenumbers. smolecule.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | N-H Stretch | ~3300 | smolecule.com |

| Nitrile (-C≡N) | C≡N Stretch | ~2200 | smolecule.com |

| Alkene (C=C) | C=C Stretch | ~1650 | - |

| Carbonyl (C=O)* | C=O Stretch | ~1700 | smolecule.com |

Note: The C=O group is present in derivatives like 3-amino-2-(2-chloroacetyl)but-2-enenitrile (B2624374) and is included for comparison.

Nuclear Magnetic Resonance Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated values can then be compared with experimental data to confirm structural assignments.

Experimental ¹H NMR spectra of 4-aminobut-2-enenitrile have been reported, providing valuable benchmarks for computational models. rsc.org For example, in CDCl₃, characteristic signals are observed for the methyl, vinyl, and amino protons. rsc.org Computational studies can also explain more complex phenomena, such as the diastereotopic effect observed in the α-methylene protons of N-substituted derivatives, which arises from restricted rotation and specific conformations. researchgate.net

| Nucleus | Experimental Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | 4.69 (2H, s), 3.84 (1H, s), 1.94 (3H, s) | CDCl₃ | rsc.org |

| ¹³C | 163.68 (C-NH₂), 119.5 (C≡N), 58.3 (C-CN), 18.9 (CH₃) | DMSO-d₆ | researchgate.netrdd.edu.iq |

This table presents experimental NMR data for 4-aminobut-2-enenitrile. Note that ¹³C data is referenced from studies on its reaction products where the disappearance of these specific signals was noted.

Electronic Excitation Spectra Predictions

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. For 4-aminobut-2-enenitrile, these calculations can identify the energies and characteristics of its electronic transitions, such as the n→π* and π→π* transitions associated with its nitrile, alkene, and amino chromophores.

Computational studies on molecules synthesized from 4-aminobut-2-enenitrile have utilized TD-DFT at levels like B3LYP/6-31G** to optimize excited-state geometries and predict photophysical properties. rsc.org While direct reports on the electronic spectra of the parent compound are scarce, studies on its derivatives provide insight. For example, pyrazolo[4,3-c]isoquinolines synthesized from it exhibit strong fluorescence, a property directly related to their electronic structure and excited-state dynamics, which can be modeled computationally. uni-rostock.de Such predictions are crucial for designing novel materials with specific optical properties, such as fluorescent probes or components for organic light-emitting diodes (OLEDs). rsc.org

Molecular Dynamics Simulations for Solvent Interactions and Dynamics of 4-Aminobut-2-enenitrile

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 4-aminobut-2-enenitrile and its interactions with the surrounding environment, particularly solvents, over time. While DFT and other quantum methods provide static pictures of molecular properties, MD reveals the molecule's conformational flexibility and its explicit interactions with solvent molecules.

MD simulations can model the conformational landscape of 4-aminobut-2-enenitrile, exploring the rotation around its single bonds and the planarity of the enamine system. This is particularly relevant for understanding the conformational analysis of its derivatives, where hindered rotation around N-phenyl bonds has been observed experimentally. researchgate.netresearchgate.net

Furthermore, MD is crucial for understanding the role of the solvent in chemical reactions. The choice of solvent (e.g., benzene, chloroform, acetic acid) is known to influence the outcome of reactions involving 4-aminobut-2-enenitrile. rsc.orgwiley-vch.de MD simulations can provide a detailed picture of the solvation shell around the molecule, revealing specific hydrogen bonding or other non-covalent interactions that stabilize reactants, transition states, or products. By calculating the potential of mean force (PMF) along a reaction coordinate, MD can help elucidate solvent effects on reaction barriers and thermodynamics, complementing the gas-phase information obtained from static quantum calculations. This detailed understanding of solvent interactions is essential for optimizing reaction conditions and controlling product formation.

Advanced Analytical Methodologies for the Characterization and Analysis of 4 Aminobut 2 Enenitrile

Chromatographic Separations for Purity and Isomer Resolution of 4-Aminobut-2-enenitrile

Chromatographic techniques are indispensable for determining the purity of 4-Aminobut-2-enenitrile and for resolving its potential isomers. The presence of a polar amine group, a polar nitrile group, and a carbon-carbon double bond allows for the application of various separation strategies.

High-Resolution Gas Chromatography (HRGC) Applications

High-Resolution Gas Chromatography (HRGC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, 4-Aminobut-2-enenitrile is amenable to GC analysis, potentially after derivatization to improve its chromatographic behavior. HRGC, particularly when coupled with high-resolution mass spectrometry (GC-HRMS), provides high separation efficiency and sensitive, reliable quantitative data. nih.gov

The primary objectives for using HRGC in the analysis of 4-Aminobut-2-enenitrile include:

Purity Assessment: Quantifying the main component and identifying any volatile impurities from the synthesis process.

Isomer Separation: Resolving the (E)- and (Z)- geometric isomers of the compound, which are likely to have slightly different retention times on a suitable capillary column.

For effective separation, the choice of the stationary phase is critical. A mid-to-high polarity column, such as one containing cyanopropyl or polyethylene (B3416737) glycol functional groups, would be suitable to interact with the polar amine and nitrile moieties. While direct analysis is possible, derivatization of the primary amine group (e.g., through acylation) can reduce peak tailing and improve thermal stability. nih.gov

Table 1: Illustrative HRGC-MS Parameters for Analysis of Aminonitriles

| Parameter | Condition | Purpose |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX, HP-5) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0-1.5 mL/min | Mobile phase for carrying analytes through the column. |

| Injection Mode | Split/Splitless, 250 °C | Introduces the sample onto the column efficiently. |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Optimizes separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | MS provides structural information for identification; NPD offers selectivity. |

| Derivatization | (Optional) N-acylation with trifluoroacetic anhydride (TFAA) | Improves volatility and peak shape by capping the polar amine group. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Mixture Analysis

Ultra-Performance Liquid Chromatography (UPLC) enhances chromatographic performance in terms of speed, resolution, and sensitivity compared to traditional HPLC by utilizing columns with sub-2 µm particles. researchgate.netaustinpublishinggroup.com This technique is ideal for analyzing reaction mixtures containing 4-Aminobut-2-enenitrile, its precursors, and potential byproducts, especially if they are thermally labile or non-volatile.

UPLC can be applied in various modes:

Reversed-Phase (RP-UPLC): This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol gradients). researchgate.net This setup is effective for separating compounds with a range of polarities.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar molecules that are poorly retained in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase with a primarily organic mobile phase.

Detection is typically achieved using a photodiode array (PDA) detector, as the double bond in 4-Aminobut-2-enenitrile will exhibit UV absorbance, or a mass spectrometer (UPLC-MS) for enhanced sensitivity and structural confirmation. nih.gov

Table 2: Example UPLC Method Parameters for Analysis of Polar Unsaturated Compounds

| Parameter | Condition | Rationale |

| System | ACQUITY UPLC System or equivalent | Designed to handle the high backpressures generated by sub-2 µm particle columns. |

| Column | ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm | Provides high efficiency and retention for moderately polar analytes. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amines. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the reversed-phase column. |

| Gradient | 5% to 95% B over 5 minutes | Allows for the separation of a complex mixture with varying polarities. |

| Flow Rate | 0.4 mL/min | Optimized for small particle columns to ensure high efficiency. researchgate.net |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Detector | PDA (210-400 nm) or ESI-MS/MS | PDA for UV-active compounds; MS for high sensitivity and specificity. nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While 4-Aminobut-2-enenitrile is not inherently chiral, SFC is the premier technique for resolving stereoisomers, including enantiomers and diastereomers. selvita.comchromatographyonline.com In the context of this molecule, SFC would be the method of choice for separating its (E)- and (Z)-geometric isomers. Furthermore, if 4-Aminobut-2-enenitrile were used as a synthon in asymmetric synthesis, SFC would be crucial for analyzing the enantiomeric excess of the resulting chiral products. phenomenex.com

SFC utilizes supercritical carbon dioxide as the primary mobile phase, which provides low viscosity and high diffusivity, leading to fast and efficient separations. chromatographyonline.comchiraltech.com Organic modifiers like methanol or ethanol are added to adjust eluent strength. chromatographyonline.com The key to separation is the chiral stationary phase (CSP), with polysaccharide-based columns (e.g., amylose or cellulose derivatives) being widely used and effective for a broad range of compounds. phenomenex.comphenomenex.com

Table 3: Typical SFC Screening Conditions for Isomer Separation

| Parameter | Condition | Advantage |

| Primary Mobile Phase | Supercritical CO₂ | Low viscosity and high diffusivity enable fast separations and reduced solvent waste. selvita.comchromatographyonline.com |

| Co-solvent/Modifier | Methanol or Ethanol (5-40% gradient) | Modulates solvent strength to elute polar analytes. |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralpak IC) researchgate.net | Broad selectivity for a wide range of chiral and isomeric compounds. phenomenex.com |

| Column Dimensions | 4.6 x 150 mm, 3 or 5 µm particle size | Standard analytical dimensions for method development. researchgate.net |

| Flow Rate | 2-4 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity. researchgate.net |

| Backpressure | 150 bar | Maintains the CO₂ in a supercritical or subcritical state. researchgate.net |

| Column Temperature | 40 °C | Influences selectivity and efficiency. researchgate.net |

| Detection | UV-Vis or Mass Spectrometry (MS) | Universal detection for chromophores or specific detection with structural data. |

Spectroscopic Techniques for Structural Dynamics and Reaction Monitoring of 4-Aminobut-2-enenitrile

Spectroscopic methods provide detailed information about molecular structure, connectivity, and dynamics, complementing the separation data obtained from chromatography.

Multi-Nuclear and Multi-Dimensional NMR Spectroscopic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure elucidation of organic molecules. mdpi.com For 4-Aminobut-2-enenitrile, a combination of multi-nuclear and multi-dimensional experiments would provide a complete structural assignment.

¹H NMR: Provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which reveal neighboring protons.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule, including the quaternary carbons of the nitrile and double bond. mdpi.com

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can directly probe the electronic environment of the amine and nitrile nitrogen atoms, which is highly sensitive to factors like protonation and hydrogen bonding. nih.govnih.gov

2D NMR Experiments: These are essential for establishing connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework.

Table 4: Predicted NMR Chemical Shifts (δ) and Key Correlations for 4-Aminobut-2-enenitrile

| Nucleus | Position | Predicted δ (ppm) | Expected 2D NMR Correlations (HMBC) |

| ¹H | H₂N-CH₂ - | ~3.2 - 3.5 | C=C carbons, C≡N carbon |

| ¹H | -CH=CH -CN | ~5.5 - 5.8 | C=C carbons, C≡N carbon |

| ¹H | -CH =CH-CN | ~6.5 - 6.9 | Amine-adjacent CH₂, C≡N carbon |

| ¹³C | H₂N-C H₂- | ~40 - 45 | Olefinic protons |

| ¹³C | -C H=C H-CN | ~110 - 145 | Amine-adjacent CH₂ protons |

| ¹³C | -C ≡N | ~117 - 120 | Olefinic protons |

| ¹⁵N | H₂N - | ~20 - 40 | Protons on adjacent carbon |

| ¹⁵N | -C≡N | ~-130 to -140 | Protons on adjacent carbon |

Advanced Vibrational Spectroscopy (e.g., SERS, coherent Raman) for Molecular Insight

Vibrational spectroscopy techniques like Infrared (IR) and Raman provide detailed information about the functional groups within a molecule. physicsopenlab.org Advanced methods such as Surface-Enhanced Raman Scattering (SERS) and coherent Raman spectroscopy offer significant advantages in sensitivity and specificity.

Surface-Enhanced Raman Scattering (SERS): SERS can enhance the Raman signal by many orders of magnitude when a molecule is adsorbed onto a nanostructured metal surface (typically silver or gold). researchgate.net This technique is extremely sensitive, capable of detecting trace amounts of an analyte. nih.gov For 4-Aminobut-2-enenitrile, the amine and nitrile groups would likely interact strongly with the metal surface, providing significant signal enhancement. This makes SERS a powerful tool for:

Trace-level detection in complex matrices.

Studying interfacial chemistry, such as monitoring reactions occurring on a catalytic surface.

Probing molecular orientation on the substrate surface. The enhancement of specific vibrational modes can indicate how the molecule is oriented relative to the surface. researchgate.net

Coherent Raman Spectroscopy: Techniques like Coherent anti-Stokes Raman Spectroscopy (CARS) are nonlinear optical processes that generate a much stronger and coherent signal compared to spontaneous Raman scattering. wikipedia.org This results in significantly faster data acquisition and the ability to overcome sample fluorescence. coherent.com CARS is highly effective for:

Reaction Monitoring: The strong C≡N stretching vibration provides a distinct and intense signal in a relatively clear spectral region (~2250 cm⁻¹), making it an excellent probe for monitoring the formation or consumption of the nitrile group in real-time.

Chemical Imaging: CARS microscopy can be used to visualize the spatial distribution of 4-Aminobut-2-enenitrile within a heterogeneous sample by tuning into a specific vibrational frequency. researchgate.net

Table 5: Key Vibrational Frequencies for 4-Aminobut-2-enenitrile

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | Often appears as two bands for a primary amine. |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 | Can overlap with the C=C stretch. |

| Alkene (C=C) | Stretch | 1640 - 1680 | Intensity varies with substitution. |

| Alkene (=C-H) | Stretch | 3010 - 3095 | Characteristic of sp² C-H bonds. nih.gov |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | A sharp, intense peak in a relatively uncongested region of the spectrum, ideal for monitoring. researchgate.netnih.gov |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Corresponds to the CH₂ group. |

X-ray Diffraction and Electron Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) and electron diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. iastate.edu While a specific crystal structure for 4-aminobut-2-enenitrile has not been reported in the crystallographic databases, we can infer expected structural parameters from related small organic molecules containing nitrile and amino functionalities. researchgate.net

Single-Crystal X-ray Diffraction: This technique, if suitable single crystals can be grown, would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The preferred spatial arrangement of the molecule in the crystal lattice.

Intermolecular interactions: The nature and geometry of hydrogen bonds (N-H···N or N-H···N≡C) and van der Waals forces that dictate the crystal packing.

Based on data for analogous structures, the following bond lengths and angles for 4-aminobut-2-enenitrile can be anticipated:

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C≡N | 1.14 - 1.16 | C-C≡N | 178 - 180 |

| C-C≡N | 1.45 - 1.47 | C=C-C | 120 - 125 |

| C=C | 1.33 - 1.35 | C-C-N | 118 - 122 |

| C-N | 1.35 - 1.40 | H-N-H | 105 - 115 |

This table provides expected molecular geometry parameters for 4-aminobut-2-enenitrile based on known structures of similar organic compounds.

Powder X-ray Diffraction (PXRD): In the absence of single crystals, PXRD of a polycrystalline sample can provide a "fingerprint" diffraction pattern. This pattern is useful for phase identification, purity assessment, and can sometimes be used for structure solution using advanced computational methods. acs.org

Electron Diffraction: For samples that are not amenable to single-crystal X-ray diffraction, such as nanocrystalline materials or thin films, electron diffraction can be a powerful alternative for obtaining structural information.

Hyphenated Techniques for Coupled Analysis (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of 4-aminobut-2-enenitrile in complex mixtures. wisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Due to the polarity of the amino group, 4-aminobut-2-enenitrile may require derivatization to improve its volatility and chromatographic behavior. nih.gov Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The mass spectrometer provides fragmentation patterns for the derivatized compound, aiding in its identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the HPLC column. mdpi.comresearchgate.net This is a powerful tool for the unambiguous structure elucidation of components in a mixture without the need for prior isolation. For 4-aminobut-2-enenitrile, reversed-phase HPLC could be used for separation, and ¹H NMR spectra could be acquired in either on-flow, stopped-flow, or loop-collection mode to provide detailed structural information. nih.govwiley.com

Quantitative Analytical Protocols for Research Scale

The development of robust quantitative analytical methods is crucial for monitoring the concentration of 4-aminobut-2-enenitrile in various research applications, such as reaction monitoring or stability studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for the quantification of organic molecules that possess a UV chromophore. The carbon-carbon double bond conjugated with the nitrile group in 4-aminobut-2-enenitrile is expected to exhibit UV absorbance, making HPLC-UV a suitable method for its quantification. A typical protocol would involve:

Method Development: Optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer), selection of an appropriate stationary phase (e.g., C18), and determination of the optimal detection wavelength.

Calibration: Preparation of a series of standard solutions of 4-aminobut-2-enenitrile of known concentrations to construct a calibration curve (peak area vs. concentration).

Sample Analysis: Injection of the sample and quantification based on the calibration curve.

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. rsc.orgnih.gov A quantitative method using multiple reaction monitoring (MRM) mode would be developed. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and monitoring one or more of its characteristic product ions. An internal standard, ideally a stable isotope-labeled version of 4-aminobut-2-enenitrile, should be used to ensure high accuracy and precision. researchgate.netnih.gov

A summary of potential quantitative methods is presented below:

| Technique | Mode | Typical Mobile Phase | Detector | Expected LOQ |

| HPLC | Reversed-Phase | Acetonitrile/Water | UV-Vis | ~1-10 µg/mL |

| LC-MS/MS | Reversed-Phase | Methanol/Water + 0.1% Formic Acid | Triple Quadrupole (MRM) | ~0.1-10 ng/mL |

This table outlines prospective quantitative analytical protocols for 4-aminobut-2-enenitrile at a research scale.

Applications of 4 Aminobut 2 Enenitrile in Synthetic Chemistry and Material Science

Strategic Building Block for Nitrogen-Containing Heterocycles

The unique molecular architecture of 4-aminobut-2-enenitrile, featuring a primary amine, a nitrile group, and a reactive double bond, positions it as a prime candidate for the synthesis of a wide array of nitrogen-containing heterocycles. These structural motifs are of immense importance in medicinal chemistry and materials science.

Synthesis of Five- and Six-Membered N-Heterocycles

Based on the known reactivity of β-enaminonitriles, 4-aminobut-2-enenitrile is theoretically an excellent precursor for various five- and six-membered heterocyclic systems. For instance, its reaction with 1,3-dicarbonyl compounds could potentially lead to the formation of substituted pyridines . Similarly, condensation reactions with hydrazine (B178648) derivatives could provide a straightforward route to pyrazoles . The presence of the amino and nitrile functionalities also suggests its utility in the synthesis of pyrimidines through reactions with amidines or other suitable C1 building blocks.

To illustrate the potential, the following table outlines hypothetical reaction pathways for the synthesis of various heterocycles using 4-aminobut-2-enenitrile, based on established methodologies for related compounds.

| Heterocycle Class | Potential Co-reactant | Potential Reaction Type |

| Pyridines | 1,3-Diketones | Condensation/Cyclization |

| Pyrimidines | Amidines, Guanidine | Condensation/Cyclization |

| Pyrazoles | Hydrazine Derivatives | Condensation/Cyclization |

| Pyrroles | α-Haloketones | Hantzsch-type Synthesis |

| Imidazoles | Aldehydes, Ammonia | Debus-Radziszewski Synthesis |

This table represents potential synthetic routes for 4-Aminobut-2-enenitrile based on the known reactivity of analogous compounds. Specific experimental validation for these reactions with 4-Aminobut-2-enenitrile is not currently available in the reviewed literature.

Access to Polycyclic and Fused Aza-Systems

The bifunctional nature of 4-aminobut-2-enenitrile also suggests its applicability in the construction of more complex polycyclic and fused aza-systems. Through cascade or domino reactions, both the amino and nitrile groups, in concert with the double bond, could participate in sequential bond-forming events to rapidly build molecular complexity. For example, intramolecular cyclization reactions of appropriately substituted derivatives of 4-aminobut-2-enenitrile could provide access to indolizidine or quinolizidine (B1214090) cores, which are prevalent in alkaloid natural products.

Role in the Total Synthesis of Complex Organic Molecules

While no total synthesis employing 4-aminobut-2-enenitrile has been reported, its potential as a versatile building block is significant. Its functional group handles allow for a variety of chemical transformations, making it an attractive starting material or intermediate in the synthesis of complex natural products and pharmaceuticals. The ability to introduce a nitrogen atom and a cyano group, which can be further elaborated into other functionalities such as carboxylic acids or amines, makes it a valuable synthon.

Precursor for Advanced Polymer Architectures and Functional Materials

The presence of a polymerizable double bond and a reactive amino group makes 4-aminobut-2-enenitrile an intriguing monomer for the development of advanced polymer architectures and functional materials.

Monomeric Units for Copolymers and Block Copolymers

4-Aminobut-2-enenitrile could potentially be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. The incorporation of the aminonitrile functionality would introduce polarity and potential sites for post-polymerization modification. Block copolymers containing segments derived from 4-aminobut-2-enenitrile could exhibit interesting self-assembly behaviors, leading to the formation of micelles, vesicles, or other nanostructures with applications in drug delivery or nanotechnology.

Cross-linking Agents in Polymer Networks

The primary amine group in 4-aminobut-2-enenitrile could act as a reactive site for cross-linking polymer chains. For example, it could react with epoxy resins or isocyanates to form a thermoset polymer network. The resulting cross-linked materials would be expected to exhibit enhanced thermal stability, mechanical strength, and chemical resistance. The nitrile group could also potentially participate in cross-linking reactions under specific conditions, offering a dual-functional cross-linking capability.

The following table summarizes the potential properties of polymers derived from 4-aminobut-2-enenitrile.

| Polymer Type | Potential Co-monomers | Potential Properties | Potential Applications |

| Copolymers | Styrene, Acrylates, Methacrylates | Increased polarity, sites for functionalization | Adhesives, coatings, functional films |

| Block Copolymers | Ethylene oxide, Caprolactone | Self-assembly, stimuli-responsive behavior | Drug delivery, nanoreactors |

| Cross-linked Networks | Epoxy resins, Isocyanates | High thermal stability, mechanical robustness | Composites, thermosets, coatings |

This table outlines the projected properties and applications of polymers incorporating 4-Aminobut-2-enenitrile, based on established principles of polymer chemistry. Experimental data for these specific polymers is not currently available.

Due to a lack of publicly available scientific literature on the chemical compound "4-Aminobut-2-enenitrile" in the specified contexts, we are unable to generate an article that adheres to the provided outline. Extensive searches for this specific compound did not yield research findings related to its application in the design and synthesis of specialized ligands for catalysis or as a novel reagent and intermediate for organic transformations.

Scientific literature extensively covers the broader class of aminonitriles and related isomers such as 3-aminocrotononitrile, highlighting their roles in various synthetic applications. However, information specifically concerning "4-Aminobut-2-enenitrile" is not present in the accessible research databases and publications. The absence of data suggests that this particular compound may be a niche chemical with limited study, or it might be an unstable intermediate that is not isolated for the applications outlined.

To provide a scientifically accurate and informative article, it is imperative to rely on established and peer-reviewed research. Without such sources for "4-Aminobut-2-enenitrile," generating content for the requested sections on ligand design and reagent development would be speculative and not meet the required standards of scientific accuracy.

We recommend verifying the chemical name and exploring literature for related compounds that may have applications in the desired areas of synthetic chemistry and material science. If research on "4-Aminobut-2-enenitrile" is available under a different nomenclature, providing that name would enable a more successful literature search.

Future Prospects and Emerging Research Avenues for 4 Aminobut 2 Enenitrile

Innovations in Green and Sustainable Synthesis of 4-Aminobut-2-enenitrile

Future research into the synthesis of 4-aminobut-2-enenitrile is anticipated to be heavily influenced by the principles of green chemistry. The focus will be on developing methods that are not only efficient but also minimize environmental impact. Key areas of innovation are expected to include the use of biocatalysts, the exploration of aqueous reaction media, and the application of novel catalytic systems.

Biocatalytic approaches, for instance, could offer highly selective and environmentally friendly routes to 4-aminobut-2-enenitrile and its derivatives. Enzymes such as nitrilases and nitrile hydratases are known to facilitate the transformation of nitrile-containing compounds under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. The development of robust and efficient enzymatic systems for the synthesis of unsaturated aminonitriles represents a significant area for future investigation.

Furthermore, the use of water as a solvent in synthetic organic chemistry is a cornerstone of green chemistry. Research into aqueous synthetic methods for 4-aminobut-2-enenitrile, potentially catalyzed by water-tolerant catalysts like indium or metal-organic frameworks, could lead to more sustainable and cost-effective production processes. Such methods would align with the growing demand for environmentally responsible chemical manufacturing.

| Green Synthesis Strategy | Potential Advantages for 4-Aminobut-2-enenitrile |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

| Aqueous Synthesis | Environmentally benign solvent, improved safety, potential for catalyst recycling |

| Novel Catalysts | Increased efficiency, lower energy consumption, use of earth-abundant metals |

Exploration of Unconventional Reactivity Modalities

Beyond its established reactivity, 4-aminobut-2-enenitrile presents opportunities for the exploration of unconventional reaction pathways. Its unique electronic and structural features, including the conjugated system and the presence of both nucleophilic and electrophilic centers, make it a candidate for novel chemical transformations.

One area of interest is the use of 4-aminobut-2-enenitrile in cycloaddition reactions. The dienophilic nature of the carbon-carbon double bond, activated by the electron-withdrawing nitrile group, could be exploited in Diels-Alder and other cycloaddition reactions to construct complex polycyclic systems. The amino group can also serve as a handle for directing these reactions or for further functionalization of the resulting adducts.

Moreover, the development of derivatives such as 3-[phenylsulfonyl]-4-aminobut-2-enenitrile (PSAN) as chemical probes highlights the potential for designing molecules with tailored reactivity for specific biological applications. researchgate.netnih.govacs.org Future research will likely focus on creating a wider array of such probes to investigate various enzymatic processes, leveraging the inherent reactivity of the aminonitrile scaffold. The cyclization of N-acylated derivatives of 4-aminobut-2-enenitrile using transition metal catalysts, such as the nickel-catalyzed cyclization of N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile, demonstrates its utility in the synthesis of heterocyclic compounds. researchgate.net Further exploration of different catalytic systems and substrates could expand the library of accessible heterocyclic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 4-aminobut-2-enenitrile synthesis and derivatization with flow chemistry and automated platforms is a promising avenue for accelerating research and development. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis.

The synthesis of 4-aminobut-2-enenitrile, as described in recent patent literature for its use as an intermediate, could be adapted to a continuous flow process. google.com This would allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters to optimize yield and purity.

Automated synthesis platforms, coupled with flow reactors, can enable the rapid generation of libraries of 4-aminobut-2-enenitrile derivatives. By systematically varying reaction partners and conditions, these platforms can accelerate the discovery of new compounds with desired properties, for instance, as new RAS-PI3K modulators for therapeutic applications. google.com

| Technology | Potential Application for 4-Aminobut-2-enenitrile |

| Flow Chemistry | Safer and more efficient synthesis, precise control over reaction conditions |

| Automated Synthesis | Rapid library generation, high-throughput screening of derivatives |

Advanced Computational-Experimental Synergies in 4-Aminobut-2-enenitrile Research

The synergy between computational chemistry and experimental studies is expected to play a pivotal role in advancing the understanding and application of 4-aminobut-2-enenitrile. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the compound's electronic structure, reactivity, and reaction mechanisms.

Computational modeling can be employed to predict the outcomes of unexplored reactions, guiding experimental efforts towards the most promising pathways. For example, DFT calculations could be used to screen potential catalysts for green synthesis protocols or to predict the regioselectivity of cycloaddition reactions involving 4-aminobut-2-enenitrile.

In the context of its derivatives, such as the PSAN probe, computational studies can help in understanding the binding interactions with biological targets and in designing next-generation probes with enhanced selectivity and efficacy. researchgate.netnih.govacs.org This integrated computational-experimental approach will be crucial for the rational design of new functional molecules based on the 4-aminobut-2-enenitrile scaffold.

Expanding the Chemical Space Derived from 4-Aminobut-2-enenitrile

A significant future prospect for 4-aminobut-2-enenitrile lies in its use as a versatile building block to expand the accessible chemical space for drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical modifications, leading to the creation of diverse molecular architectures.

The amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This rich chemistry provides a foundation for the synthesis of a vast array of novel compounds.

The application of 4-aminobut-2-enenitrile as an intermediate in the synthesis of complex molecules, such as RAS-PI3K modulators, underscores its potential in medicinal chemistry. google.com Future research will likely focus on leveraging this scaffold to develop new therapeutic agents targeting a variety of diseases. The ability to generate diverse libraries of compounds derived from 4-aminobut-2-enenitrile will be instrumental in the search for new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Aminobut-2-enenitrile in a laboratory setting?

- Methodological Answer : Synthesis typically involves nitrile group introduction via nucleophilic substitution or cyanation reactions. A common approach is reacting α,β-unsaturated nitriles with ammonia derivatives under controlled pH and temperature. For example, intermediates like 3-bromobut-2-enenitrile can undergo amination using aqueous ammonia in a polar aprotic solvent (e.g., DMF) at 60–80°C. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of 4-Aminobut-2-enenitrile post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm amine (-NH) and nitrile (-C≡N) group positions. For instance, the nitrile carbon appears at ~120 ppm in NMR.

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~3350 cm (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] matching the theoretical mass (CHN, 83.06 g/mol).

Cross-referencing with PubChem data ensures consistency with established spectral profiles .

Q. What experimental conditions are critical for maintaining 4-Aminobut-2-enenitrile’s stability during storage?

- Methodological Answer : The compound’s α,β-unsaturated nitrile structure makes it prone to hydrolysis and polymerization. Store under inert gas (argon/nitrogen) at -20°C in airtight, amber vials. Use desiccants (e.g., molecular sieves) to minimize moisture. Periodic stability checks via TLC or HPLC (C18 column, acetonitrile/water mobile phase) detect degradation products .

Advanced Research Questions

Q. How can hydrogen bonding patterns of 4-Aminobut-2-enenitrile be analyzed using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions. Refinement via SHELXL ( ) identifies H-bond donors/acceptors (amine NH → nitrile N). Use ORTEP-3 ( ) to visualize molecular packing. Graph set analysis ( ) classifies motifs (e.g., for dimeric H-bonding). Compare with similar nitriles to assess lattice energy contributions to stability .

Q. What strategies are effective in resolving contradictions between experimental and computational data for 4-Aminobut-2-enenitrile’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations.

- Experimental Validation : Re-run reactions under inert conditions to exclude oxidation side products.

- Computational Adjustments : Include solvation models (e.g., PCM for water) and higher-level theory (e.g., M06-2X/cc-pVTZ) to improve accuracy.

- Cross-Validation : Compare with spectroscopic kinetics (e.g., UV-Vis monitoring of reaction progress at 255 nm, ) .

Q. How can structure-activity relationships (SAR) for 4-Aminobut-2-enenitrile derivatives be explored in drug discovery?

- Methodological Answer :

- Synthetic Modification : Introduce substituents (e.g., fluorobenzyl groups, ) to alter electronic properties.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with target proteins (e.g., kinases). Focus on nitrile-π interactions with hydrophobic pockets.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) to correlate structural changes with bioactivity .

Q. What methodologies are recommended for analyzing 4-Aminobut-2-enenitrile’s tautomeric equilibria in solution?

- Methodological Answer : Use dynamic NMR (DNMR) to observe tautomerization rates. Variable-temperature NMR (e.g., 25–80°C in DMSO-d) detects coalescence points for amine proton signals. Computational MD simulations (GROMACS) model solvent effects on tautomer stability. Compare with crystallographic data to assess solid-state vs. solution behavior .

Data Presentation Guidelines

- Tables : Include raw spectral data (e.g., NMR shifts) and computational parameters (DFT functionals, convergence criteria).

- Graphs : Plot reaction yields vs. temperature/pH, with error bars from triplicate trials. Use ANOVA () for statistical significance.

- Appendices : Archive crystallographic CIF files (CCDC) and computational input/output files for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.